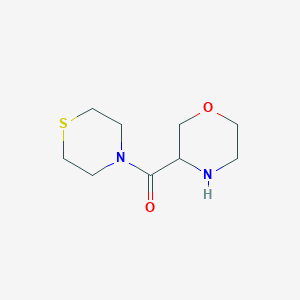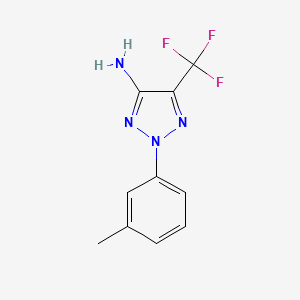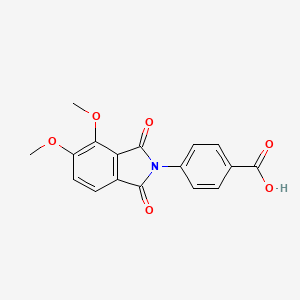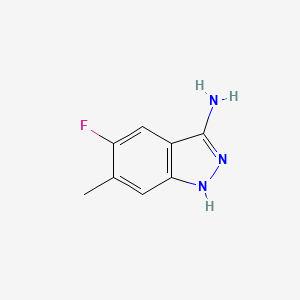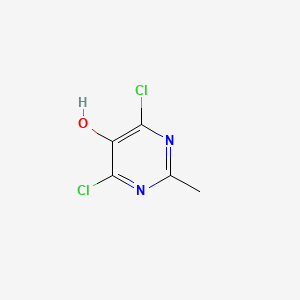
4,6-Dichloro-2-methylpyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-methylpyrimidin-5-ol is a heterocyclic compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a hydroxyl group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-methylpyrimidin-5-ol typically involves the chlorination of 2-methylpyrimidine followed by hydroxylation. One common method includes the reaction of 2-methylpyrimidine with chlorine gas in the presence of a catalyst to introduce chlorine atoms at positions 4 and 6. The resulting 4,6-dichloro-2-methylpyrimidine is then subjected to hydroxylation using a suitable hydroxylating agent under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient chlorination and hydroxylation. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at position 5 can undergo oxidation to form a ketone or reduction to form a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products may include 4-amino-6-chloro-2-methylpyrimidin-5-ol or 4,6-bis(thiol)-2-methylpyrimidin-5-ol.
Oxidation Products: Oxidation of the hydroxyl group yields 4,6-dichloro-2-methylpyrimidin-5-one.
Reduction Products: Reduction of the hydroxyl group results in 4,6-dichloro-2-methylpyrimidin-5-methanol.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-methylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-methylpyrimidine: Similar in structure but differs in the position of the chlorine atoms and the absence of a hydroxyl group.
4,6-Dichloro-2-methylpyrimidine: Lacks the hydroxyl group at position 5.
2,4-Dichloro-6-methylpyrimidine: Similar chlorination pattern but differs in the position of the methyl group.
Uniqueness: 4,6-Dichloro-2-methylpyrimidin-5-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C5H4Cl2N2O |
|---|---|
Molekulargewicht |
179.00 g/mol |
IUPAC-Name |
4,6-dichloro-2-methylpyrimidin-5-ol |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-8-4(6)3(10)5(7)9-2/h10H,1H3 |
InChI-Schlüssel |
CNVGYXXYRVSNIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=N1)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


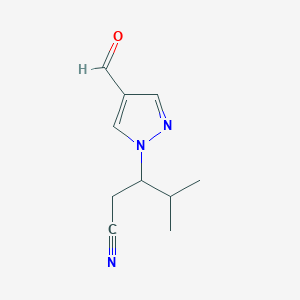

![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
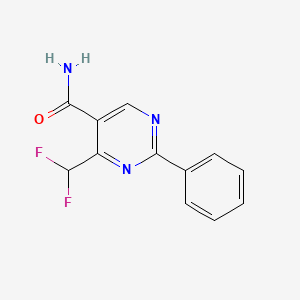
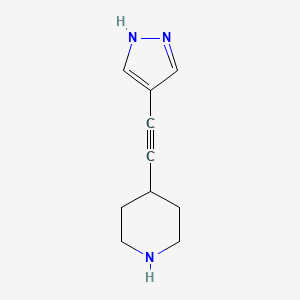
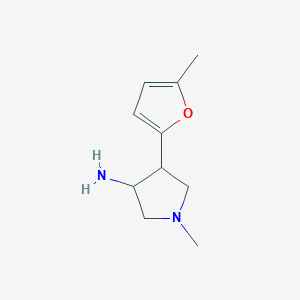
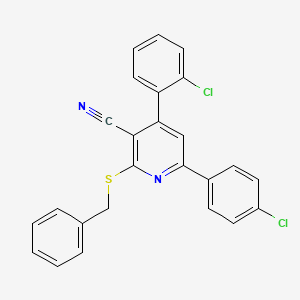
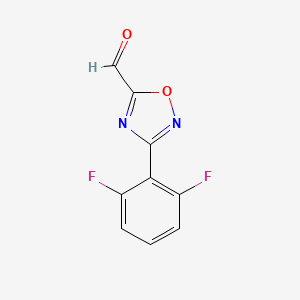
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
